2-(4-cyanoanilino)-N-(4-prop-2-enyloxan-4-yl)acetamide
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Overview
Description
2-(4-cyanoanilino)-N-(4-prop-2-enyloxan-4-yl)acetamide is a synthetic organic compound It features a cyano group attached to an aniline ring, an acetamide group, and a prop-2-enyloxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanoanilino)-N-(4-prop-2-enyloxan-4-yl)acetamide typically involves:
Formation of the Aniline Derivative: Starting with 4-cyanoaniline, which can be synthesized from aniline through a nitration reaction followed by reduction and subsequent cyanation.
Acetamide Formation: Reacting the 4-cyanoaniline with acetic anhydride to form the acetamide derivative.
Oxan-4-yl Group Introduction: The prop-2-enyloxan-4-yl group can be introduced through a nucleophilic substitution reaction, where the acetamide derivative reacts with a suitable oxirane derivative under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-enyloxan-4-yl moiety.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The aniline and acetamide groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-cyanoanilino)-N-(4-prop-2-enyloxan-4-yl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible incorporation into polymers or as a precursor for advanced materials.
Biological Studies: Investigating its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could be involved in hydrogen bonding or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyanoanilino)-N-(4-prop-2-enyloxan-4-yl)acetamide: can be compared with other aniline derivatives, acetamides, and compounds containing oxirane moieties.
Unique Features:
Properties
IUPAC Name |
2-(4-cyanoanilino)-N-(4-prop-2-enyloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-7-17(8-10-22-11-9-17)20-16(21)13-19-15-5-3-14(12-18)4-6-15/h2-6,19H,1,7-11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIVBVUZTDKJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)NC(=O)CNC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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